molecular formula C23H22N4O3S B11248263 1-[3-(4-Methoxyphenyl)-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

1-[3-(4-Methoxyphenyl)-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

Cat. No.: B11248263
M. Wt: 434.5 g/mol
InChI Key: CQMSZVZRZMHNNA-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenyl)-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties. The presence of methoxyphenyl and phenyl groups further enhances its pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methoxyphenyl)-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one typically involves a multi-step process. One common method includes the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols. The reaction is carried out in the presence of a suitable catalyst, such as cuprous oxide, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Methoxyphenyl)-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(4-Methoxyphenyl)-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenyl)-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity. For example, it may inhibit carbonic anhydrase by binding to the active site and preventing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but may have different substituents.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomers have a different arrangement of the triazole and thiadiazine rings.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with distinct chemical properties.

Uniqueness: 1-[3-(4-Methoxyphenyl)-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is unique due to the presence of the methoxyphenyl and phenyl groups, which enhance its pharmacological activity and specificity towards certain biological targets .

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

1-[3-(4-methoxyphenyl)-6-phenyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C23H22N4O3S/c1-4-18(28)21-20(15-9-7-6-8-10-15)26(19(29)5-2)27-22(24-25-23(27)31-21)16-11-13-17(30-3)14-12-16/h6-14H,4-5H2,1-3H3

InChI Key

CQMSZVZRZMHNNA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)OC)C(=O)CC)C4=CC=CC=C4

Origin of Product

United States

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